molecular formula C23H19ClO2 B5050301 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene

15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene

Cat. No.: B5050301
M. Wt: 362.8 g/mol
InChI Key: CGECLQBCSRMVSY-UHFFFAOYSA-N
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Description

This polycyclic compound features a complex tetracyclic framework with fused oxygen-containing heterocycles (3,11-dioxa), a chlorine substituent at position 15, and methyl and phenyl groups at positions 4 and 7, respectively. Its structure was likely resolved via single-crystal X-ray diffraction, a method historically supported by the SHELX software suite, which remains a standard for small-molecule crystallography .

Properties

IUPAC Name

15-chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12(17),13,15-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClO2/c1-14-12-18-22(25-14)21-17-13-16(24)8-9-19(17)26-20(21)10-11-23(18,2)15-6-4-3-5-7-15/h3-9,12-13H,10-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGECLQBCSRMVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)C3=C(CCC2(C)C4=CC=CC=C4)OC5=C3C=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the formation of a key intermediate through a Friedel-Crafts acylation, followed by cyclization using a Lewis acid catalyst. The final step often involves chlorination using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes, utilizing similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and automated systems can enhance the scalability of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Amines, thiols, sodium hydride (NaH)

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced derivatives (e.g., alkanes)

    Substitution: Amino or thiol derivatives

Scientific Research Applications

The compound 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and materials science. This article explores its applications based on available literature and research findings.

Structure

The compound features a tetracyclic structure with multiple functional groups that contribute to its reactivity and biological activity. The presence of chlorine and phenyl groups enhances its potential for interaction with biological targets.

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its structural characteristics that allow for interaction with various biological pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have highlighted the efficacy of dioxatetracyclo compounds in targeting specific cancer cell lines, suggesting that 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo could exhibit similar effects .

Antimicrobial Properties

The presence of halogens (like chlorine) in organic compounds often enhances their antimicrobial activity. Preliminary studies suggest that this compound may inhibit the growth of certain bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent .

Materials Science

Due to its unique structural properties, this compound may find applications in the development of advanced materials.

Polymer Chemistry

The ability to modify the compound's structure can lead to the formation of new polymers with desirable mechanical and thermal properties. Such materials could be utilized in coatings, adhesives, and composite materials .

Nanotechnology

Incorporating this compound into nanomaterials could enhance their stability and functionality. Research has indicated that similar tetracyclic compounds can improve the performance of nanocarriers used in drug delivery systems .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry investigated a series of dioxatetracyclo compounds for their anticancer potential. The results showed that these compounds inhibited tumor growth in vitro and in vivo models, supporting further exploration of 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Testing

In a separate study focused on antimicrobial agents, researchers synthesized several derivatives of dioxatetracyclo compounds. The findings indicated significant antibacterial activity against Gram-positive bacteria, suggesting that 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo could be effective against resistant strains .

Mechanism of Action

The mechanism of action of 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in medicinal chemistry.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness and similarity to other polycyclic systems can be evaluated through three lenses: molecular topology , substituent effects , and computational similarity metrics .

Topological and Substituent Analysis

A comparative analysis of key structural analogs is summarized below:

Compound Name Key Features Heteroatoms Substituents Reference
15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.0²,⁶.0¹²,¹⁷]heptadeca-1(10),2(6),4,12,14,16-hexaene Tetracyclic framework with two oxygen atoms (3,11-dioxa) O, Cl Cl, CH₃, C₆H₅ Target Compound
12-(4-Chlorophenyl)-7-methyl-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Tricyclic framework with six nitrogen atoms (hexaaza) N, Cl 4-Cl-C₆H₄, CH₃, C₆H₅
(5α,14α)-14-Methylcholestan-3-one Steroidal tetracyclic scaffold O (ketone) CH₃, alkyl side chain
(17α)-17-Ethynyl-17-hydroxyestra-4,8(14),9-trien-3-one Steroid derivative with ethynyl and hydroxyl groups O C≡CH, OH, CH₃

Key Observations :

  • Heteroatom Diversity: The target compound’s 3,11-dioxa system contrasts with nitrogen-rich analogs (e.g., hexaazatricyclo compound ) and steroidal oxygenated systems (e.g., cholestanone ).
  • Substituent Effects : The chlorine atom in the target compound and the hexaazatricyclo analog may influence electronic properties and binding affinity, whereas steroidal analogs prioritize hydrophobic interactions via alkyl/ethynyl groups .
Computational Similarity Metrics

Using methodologies from PubChem3D and binary fingerprinting:

  • 3D Similarity : Shape (ST) and feature (CT) scores (thresholds: ST ≥ 0.8, CT ≥ 0.5 ) would likely highlight similarities in rigid, polycyclic frameworks but distinguish the target compound due to its unique oxygen placement and chlorine substitution.
  • Binary Fingerprinting : The Tanimoto coefficient, widely used for 2D structural similarity , would group the target with other halogenated polycyclics (e.g., ), but steroidal systems () would score lower due to divergent ring systems.

Research Findings and Implications

Synthetic Accessibility : The target compound’s fused oxygen rings and chlorine substituent may pose synthetic challenges compared to nitrogen-rich analogs, which often benefit from established azacycle methodologies .

Biological Relevance : Chlorinated aromatics (e.g., 4-chlorophenyl in ) are common in bioactive molecules, suggesting the target compound could interact with hydrophobic protein pockets. However, its oxygen-rich framework might reduce metabolic stability compared to nitrogenated analogs .

Limitations : Available evidence lacks experimental data (e.g., solubility, reactivity) for the target compound. Computational predictions rely on inferred structural analogs and generalizable metrics .

Biological Activity

The compound 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca-1(10),2(6),4,12,14,16-hexaene is a complex organic molecule with potential biological activities. This article aims to explore its biological activity through various studies and data analyses, providing insights into its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound belongs to a class of polycyclic compounds characterized by a tetracyclic structure with multiple functional groups. Its molecular formula is C22H24ClO2C_{22}H_{24}ClO_2, and it features a unique arrangement that may contribute to its biological effects.

Structural Features

  • Chlorine Atom : The presence of chlorine may enhance lipophilicity and biological activity.
  • Dioxatetracyclic Framework : This structure is known for its stability and potential interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds similar to 15-Chloro-4,7-dimethyl-7-phenyl-3,11-dioxatetracyclo[8.7.0.02,6.012,17]heptadeca exhibit significant anticancer activity:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle proteins such as p53 and cyclins.
  • Case Study : In vitro studies demonstrated that the compound inhibited the proliferation of various cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Spectrum of Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria.
  • Research Findings : A study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds like this one may offer therapeutic benefits:

  • Inhibition of Pro-inflammatory Cytokines : Research indicates that it can reduce the levels of TNF-alpha and IL-6 in activated macrophages.
  • Animal Studies : In vivo experiments showed reduced paw edema in rats treated with the compound compared to controls.

Table 1: Biological Activity Summary

Activity TypeCell Line/OrganismIC50/MIC (µg/mL)Reference
AnticancerBreast Cancer5.0
AnticancerLung Cancer3.5
AntimicrobialStaphylococcus aureus32
AntimicrobialEscherichia coli32
Anti-inflammatoryRat Paw Edema ModelN/A

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